structure and molecular weight of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole
structure and molecular weight of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole
Technical Monograph: 1-((4-Chlorophenyl)sulfonyl)-4-methyl-1H-imidazole
Executive Summary
1-((4-Chlorophenyl)sulfonyl)-4-methyl-1H-imidazole is a specialized sulfonyl-azole reagent used primarily in organic synthesis for nucleophilic substitution and activation protocols. Functioning as a highly reactive sulfonyl transfer agent—analogous to, yet distinct from,
Part 1: Structural Characterization & Molecular Weight
Molecular Identity
The compound consists of a 4-methylimidazole core substituted at the N1 position with a 4-chlorobenzenesulfonyl group. The regiochemical designation "4-methyl" implies the methyl group is located at position 4 of the imidazole ring relative to the sulfonylated nitrogen (N1).
| Parameter | Data |
| IUPAC Name | 1-[(4-chlorophenyl)sulfonyl]-4-methyl-1H-imidazole |
| Common Name | |
| Molecular Formula | C₁₀H₉ClN₂O₂S |
| SMILES | Cc1cn(cn1)S(=O)(=O)c2ccc(Cl)cc2 |
| CAS Number | Not widely indexed; Custom synthesis often required |
Molecular Weight & Isotopic Distribution
Precise mass calculation is critical for mass spectrometry (MS) validation during synthesis or metabolite tracking.
| Metric | Value ( g/mol ) | Notes |
| Average Molecular Weight | 256.71 | Standard stoichiometric calculation. |
| Monoisotopic Mass | 256.0073 | Based on ³⁵Cl, ³²S, ¹²C, ¹H, ¹⁴N, ¹⁶O. |
| [M+2] Isotope Peak | 258.0044 | Distinctive ³⁷Cl signature (approx. 32% height of M+ peak). |
Elemental Composition:
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Carbon: 46.79%
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Hydrogen: 3.53%
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Chlorine: 13.81%
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Nitrogen: 10.91%
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Oxygen: 12.47%
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Sulfur: 12.49%
Part 2: Synthesis & Regiochemical Logic
Synthetic Pathway
The synthesis involves the sulfonylation of 4-methylimidazole. A critical challenge in this pathway is tautomeric regioselectivity . 4-Methylimidazole exists in equilibrium with 5-methylimidazole. However, upon reaction with an electrophile (sulfonyl chloride), the product distribution is governed by steric hindrance.
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Reagents: 4-Methylimidazole, 4-Chlorobenzenesulfonyl chloride.
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Base: Triethylamine (Et₃N) or Pyridine (acts as HCl scavenger).
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Mechanism: The N1 nitrogen of the imidazole ring acts as a nucleophile, attacking the sulfur of the sulfonyl chloride. The base neutralizes the generated HCl.
Regioselectivity (The "1,4" vs. "1,5" Problem)
Substitution can theoretically occur at either nitrogen.
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1,4-Isomer (Preferred): The sulfonyl group attaches to the nitrogen distal to the methyl group. This is sterically favored because the bulky sulfonyl group avoids clashing with the methyl group.
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1,5-Isomer (Minor/Unfavored): The sulfonyl group attaches to the nitrogen proximal to the methyl group. Significant steric repulsion between the sulfonyl oxygens and the methyl group makes this kinetically and thermodynamically less stable.
Technical Insight: In practice, unless specific directing groups are used, the 1,4-isomer is the dominant product (>90% ratio) and is the structure referred to by the standard name.
Figure 1: Synthetic pathway and regiochemical divergence. The 1,4-isomer is the dominant product due to steric avoidance between the methyl and sulfonyl moieties.
Part 3: Physicochemical Properties & Stability
Physical State
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Appearance: White to off-white crystalline solid.
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Melting Point (Estimated): 75–85 °C. (Based on structural analog p-toluenesulfonyl imidazole, mp 78–80 °C).
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Solubility:
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High: Dichloromethane, Chloroform, DMSO, DMF.
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Moderate: Ethyl Acetate, Acetone.
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Low/Insoluble: Water (slow hydrolysis), Hexanes.
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Reactivity Profile
This compound belongs to the class of "Active Azolides."
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Hydrolysis: Sensitive to moisture. It hydrolyzes back to 4-methylimidazole and 4-chlorobenzenesulfonic acid in acidic or basic aqueous conditions.
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Electrophilicity: The p-chloro substituent exerts an electron-withdrawing effect (-I effect), making the sulfonyl sulfur more electrophilic than in the methyl analog (tosyl imidazole). This makes it a more potent sulfonylating agent.
Part 4: Applications in Drug Development
Sulfonyl Transfer Reagent
Researchers use this compound to transfer the (4-chlorophenyl)sulfonyl group to alcohols or amines.
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Target: Synthesis of sulfonates (leaving groups) or sulfonamides (bioactive pharmacophores).[1]
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Advantage: The imidazole byproduct is water-soluble (protonated form) and easily removed during workup, unlike the pyridine salts formed when using sulfonyl chlorides directly.
Activation of Carboxylic Acids
Similar to Carbonyl Diimidazole (CDI), sulfonyl imidazoles can activate carboxylic acids to form mixed anhydrides or acyl imidazoles, facilitating esterification or amidation under mild conditions.
Pharmacological Relevance
While primarily a reagent, the 1-sulfonylimidazole scaffold possesses intrinsic biological activity:
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Antifungal: Azole antifungals target sterol 14
-demethylase (CYP51). The sulfonyl group can act as a lipophilic anchor. -
Anticancer: Sulfonamide derivatives are investigated for carbonic anhydrase inhibition.
Figure 2: Dual utility of the compound as a synthetic reagent and a potential bioactive scaffold.
References
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Regioselectivity of Imidazole Acylation
- Title: "Regioselective synthesis of 1,4-disubstituted imidazoles."
- Context: Establishes the steric preference for 1,4-substitution over 1,5-substitution in N-alkylation/acyl
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Source: (General reference for class reactivity).
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Sulfonyl Imidazoles as Reagents
- Title: "Sulfonyl Imidazoles As Reagents For The Preparation of Sulfon
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Source: (Validates the utility of the structural class).
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Molecular Weight & Properties
- Title: "4-Methylimidazole - PubChem Compound Summary."
- Context: Provides the core data for the imidazole fragment used in the MW calcul
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Source:
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Tautomerism Data
- Title: "4-Methylimidazole - NIST Chemistry WebBook."
- Context: Confirms the tautomeric nature of the starting material which dict
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Source:
